N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 477330-53-3
VCID: VC16150743
InChI: InChI=1S/C23H17Cl2FN4OS/c1-14-2-9-18(10-3-14)30-22(15-4-6-16(24)7-5-15)28-29-23(30)32-13-21(31)27-17-8-11-20(26)19(25)12-17/h2-12H,13H2,1H3,(H,27,31)
SMILES:
Molecular Formula: C23H17Cl2FN4OS
Molecular Weight: 487.4 g/mol

N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

CAS No.: 477330-53-3

Cat. No.: VC16150743

Molecular Formula: C23H17Cl2FN4OS

Molecular Weight: 487.4 g/mol

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide - 477330-53-3

Specification

CAS No. 477330-53-3
Molecular Formula C23H17Cl2FN4OS
Molecular Weight 487.4 g/mol
IUPAC Name N-(3-chloro-4-fluorophenyl)-2-[[5-(4-chlorophenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C23H17Cl2FN4OS/c1-14-2-9-18(10-3-14)30-22(15-4-6-16(24)7-5-15)28-29-23(30)32-13-21(31)27-17-8-11-20(26)19(25)12-17/h2-12H,13H2,1H3,(H,27,31)
Standard InChI Key YKKMHKMNXHLMCB-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl

Introduction

Chemical Identification and Structural Features

Molecular Architecture

N-(3-Chloro-4-fluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide features a central 1,2,4-triazole ring substituted at the 3-position with a sulfanyl acetamide group and at the 4- and 5-positions with aromatic systems (Fig. 1). The 4-methylphenyl group at position 4 and the 4-chlorophenyl group at position 5 contribute to its hydrophobic character, while the N-(3-chloro-4-fluorophenyl) acetamide moiety enhances electronic diversity.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number477330-53-3
Molecular FormulaC₂₃H₁₇Cl₂FN₄OS
Molecular Weight487.4 g/mol
IUPAC NameSee title
SMILESCC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=C(C=C4)Cl

Synthesis and Manufacturing

Synthetic Pathways

The synthesis involves a multi-step strategy beginning with heterocyclization to form the triazole core, followed by sequential functionalization:

  • Triazole Ring Formation: Condensation of thiosemicarbazides under alkaline conditions generates the 4H-1,2,4-triazole-3-thiol intermediate.

  • S-Alkylation: Reaction of the thiol intermediate with 2-chloro-N-(3-chloro-4-fluorophenyl)acetamide introduces the sulfanyl acetamide group.

  • Aromatic Substitution: Electrophilic aromatic substitution or Ullmann-type couplings install the 4-methylphenyl and 4-chlorophenyl groups.

Critical Reaction Conditions:

  • Solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for S-alkylation.

  • Catalysts: Palladium on carbon for cross-coupling steps.

  • Purification: Chromatography or recrystallization from ethanol/water mixtures.

Yield optimization remains challenging due to steric hindrance from bulky aryl groups, with reported yields ranging from 45–60%.

Pharmacological Profile and Anticancer Activity

In Vitro Cytotoxicity

Preliminary screenings demonstrate dose-dependent cytotoxicity against:

  • HepG2 (Liver Cancer): IC₅₀ ≈ 12.3 μM.

  • MCF-7 (Breast Cancer): IC₅₀ ≈ 15.8 μM.

  • A549 (Lung Cancer): IC₅₀ ≈ 18.1 μM.

Activity correlates with the compound’s ability to penetrate lipid bilayers, facilitated by its logP value of 3.2. Comparatively, it outperforms pyrazole analogs (e.g., EVT-15235359, IC₅₀ >25 μM), underscoring the triazole ring’s pharmacological superiority.

Apoptosis Induction

Mechanistic studies reveal:

  • Mitochondrial Pathway Activation: 2.5-fold increase in caspase-9 activity at 20 μM.

  • Cell Cycle Arrest: G2/M phase arrest in 65% of HepG2 cells after 48-hour exposure.

  • Bax/Bcl-2 Ratio Shift: Upregulation of pro-apoptotic Bax by 3.1-fold versus Bcl-2.

These effects align with structural analogs bearing electron-withdrawing substituents, which enhance interactions with apoptotic regulators.

Mechanism of Action and Molecular Interactions

Target Engagement

While specific targets remain unconfirmed, homology modeling suggests affinity for:

  • Tubulin: Binding to the colchicine site (ΔG = -9.8 kcal/mol).

  • Topoisomerase II: Inhibition comparable to etoposide at 10 μM.

The triazole ring’s nitrogen atoms likely coordinate with catalytic residues, while chloro substituents stabilize hydrophobic pockets.

Structure-Activity Relationships (SAR)

  • Triazole vs. Pyrazole: Replacement with pyrazole (as in EVT-4917726) reduces cytotoxicity by 40%, highlighting the triazole’s critical role.

  • Halogen Effects: Fluorine at the 4-position improves metabolic stability (t₁/₂ = 6.2 h vs. 3.8 h for non-fluorinated analogs).

Physicochemical Properties and Stability

Table 2: Physicochemical Profile

PropertyValue
Melting Point218–220°C (decomposes)
SolubilityDMSO: 45 mg/mL; Water: <0.1 mg/mL
LogP (Octanol-Water)3.2
StabilityStable at 4°C for 6 months

The compound’s poor aqueous solubility necessitates formulation strategies, such as liposomal encapsulation or prodrug derivatization.

Comparative Analysis with Related Compounds

Table 3: Comparison with Structural Analogs

CompoundKey FeaturesIC₅₀ (μM)
EVT-15235359Pyrazole core28.4 (MCF-7)
EVT-4917726Anti-inflammatory focusN/A
VC16150743Triazole with dual chloro12.3 (HepG2)

The superior potency of VC16150743 underscores the pharmacological advantage of triazole-based architectures over pyrazole systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator